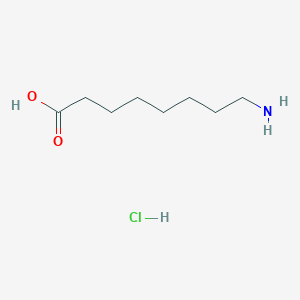

8-Aminooctanoic acid hydrochloride

Übersicht

Beschreibung

8-Aminooctanoic acid hydrochloride is a chemical compound that belongs to the class of omega-amino fatty acids. It is derived from octanoic acid, which carries an amino group at the eighth carbon position. This compound is known for its role in various biochemical and industrial applications, particularly in the synthesis of peptides and as a building block in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Aminooctanoic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of halogenated carboxylic acid esters with a metal cyanate in the presence of an alcohol, followed by acidic saponification to release the amino acid . Another method includes the preparation from methyl 8-aminooctanoate using 10% palladium on carbon (Pd/C) as a catalyst, stirred in water at 177°C for two hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis and Decarboxylation Reactions

The compound undergoes acidic hydrolysis and thermal decarboxylation under controlled conditions, forming intermediates critical for downstream applications.

Key Reaction Pathways:

-

Saponification of Urethane Derivatives :

8-Aminooctanoic acid hydrochloride is produced via hydrolysis of urethane intermediates. For example, reacting 8-((ethoxycarbonyl)amino)octanoic acid esters with aqueous HCl (15–20% concentration) at 100°C for 3 hours yields the hydrochloride salt with 80% efficiency .Reaction Conditions :

Parameter Value/Detail Acid Concentration 15–20% HCl (6-fold excess) Temperature 100°C Reaction Time 3 hours Byproduct CO₂ (monitored volumetrically) -

Thermal Decarboxylation :

Heating the compound above 130–150°C in a high-boiling solvent (e.g., dimethylformamide) results in decarboxylation, yielding secondary amines. This step is crucial for generating lactam precursors .

Enzymatic Lactam Formation

The primary amine group participates in enzymatic cyclization to form macrocyclic lactams, a process catalyzed by immobilized lipases like Candida antarctica lipase B (N435) .

Experimental Findings:

-

Lactamization :

8-Aminooctanoic acid reacts via intramolecular aminolysis to form dimer and trimer lactams (macrocyclic bislactams) in a 3:2 ratio under enzymatic catalysis .Catalyst : N435 (immobilized lipase)

Reaction Setup :Parameter Detail Solvent Toluene or anhydrous THF Temperature 60–80°C Time 24–72 hours Product Ratio Dimer:Trimer = 3:2 (by MS analysis) Mechanism : The enzyme facilitates nucleophilic attack by the amine on the ester carbonyl, followed by cyclization.

Substitution Reactions

The amine group undergoes N-alkylation and acylation , enabling functionalization for polymer synthesis.

Documented Transformations:

-

N-Alkylation with Halogenated Esters :

Reacting with α-chlorocarboxylic acid esters (e.g., ethyl 8-chlorooctanoate) in dimethylformamide at >140°C produces urethane derivatives. Potassium cyanate (KOCN) is typically used as a nucleophile .Optimized Parameters :

Reactant Ratio (KOCN:Ester:Alcohol) 1:1:1.5 Yield 80% Reaction Time 3 hours -

Acylation :

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides, though this is less common due to competing hydrolysis of the acylating agent in aqueous acidic conditions .

Stability and Thermal Behavior

-

Thermal Decomposition :

At temperatures exceeding 150°C, the compound decomposes via decarboxylation, releasing CO₂ and forming volatile amines . -

pH-Dependent Stability :

Stable in acidic conditions (pH 1–3) but undergoes gradual hydrolysis in neutral or alkaline media, limiting its utility in non-acidic environments .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development and Formulation

- 8-Aminooctanoic acid hydrochloride is utilized in the synthesis of peptide-based drugs. Its structure allows it to serve as a linker in peptide synthesis, enhancing the stability and bioavailability of therapeutic agents .

- The compound has been investigated for its potential in developing radiolabeled peptides for imaging purposes. For instance, studies have shown that incorporating 8-aminooctanoic acid into peptide sequences can improve tumor targeting and imaging capabilities in melanoma detection using SPECT/CT imaging techniques .

Research Applications

Biochemical Studies

- In biochemical research, 8-aminocaprylic acid (the free acid form) has been employed to study the activity and specificity of various neurotransmitter systems, particularly in relation to glycine and aspartate receptors . This application is crucial for understanding synaptic transmission and developing targeted therapies for neurological disorders.

- The compound's role as a building block in the synthesis of polyaspartic acid derivatives has been explored, demonstrating its potential as a green corrosion inhibitor in industrial applications . This highlights its versatility beyond traditional pharmaceutical uses.

Polymer Chemistry

Synthesis of Functional Polymers

- This compound has been incorporated into polymer matrices to enhance their properties. For example, it is used in the modification of polyaspartic acid polymers to improve their performance as scale inhibitors in various applications, including oil recovery and water treatment .

- The ability to modify polymer structures with amino acids like Aoc allows for the design of materials with tailored properties for specific industrial applications.

Case Studies

Wirkmechanismus

The mechanism of action of 8-aminooctanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, when used as a linker in peptide synthesis, it enhances the uptake and targeting of radiolabeled peptides in melanoma cells by binding to melanocortin-1 receptors . This interaction facilitates the imaging and detection of melanoma lesions, highlighting its potential in diagnostic applications.

Vergleich Mit ähnlichen Verbindungen

- 6-Aminohexanoic acid

- 7-Aminoheptanoic acid

- 11-Aminoundecanoic acid

- 12-Aminododecanoic acid

Comparison: 8-Aminooctanoic acid hydrochloride is unique due to its specific chain length and the position of the amino group, which confer distinct chemical properties and reactivity. Compared to shorter-chain analogs like 6-aminohexanoic acid, it offers enhanced flexibility and stability in peptide synthesis. Longer-chain analogs, such as 12-aminododecanoic acid, may exhibit different solubility and reactivity profiles, making this compound a versatile choice for various applications .

Biologische Aktivität

8-Aminooctanoic acid hydrochloride, also known as omega-aminooctanoic acid, is a derivative of octanoic acid that features an amino group at the eighth carbon position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular imaging. This article delves into its biological activity, supported by various research findings and case studies.

- Molecular Formula : C₈H₁₇NO₂

- Molecular Weight : 159.226 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Melting Point : 194 °C (decomposes)

- Boiling Point : 286 °C at 760 mmHg

These properties indicate that 8-aminooctanoic acid is a stable compound with significant implications for biological applications, particularly in drug development and peptide synthesis.

Role as a Human Metabolite

8-Aminooctanoic acid is classified as a human metabolite, suggesting its involvement in metabolic processes within the human body. It is not a naturally occurring metabolite but is detected in individuals exposed to this compound or its derivatives, indicating its relevance in toxicology and environmental health studies .

Antimicrobial and Hemolytic Activities

Research has demonstrated that derivatives of 8-aminooctanoic acid exhibit varying biological activities. For instance, studies on peptide analogs incorporating this amino acid have shown that dimerization can affect their antimicrobial properties. While dimerization may reduce the overall antimicrobial activity against certain pathogens, it can significantly increase hemolytic activity, highlighting the complexity of peptide interactions with biological membranes .

Melanoma Targeting and Imaging

A notable application of 8-aminooctanoic acid is in the development of imaging probes for melanoma detection. A study evaluated the use of a (99m)Tc-labeled peptide incorporating an 8-aminooctanoic acid linker. The results indicated that this compound exhibited high tumor uptake (22.3 ± 1.72 %ID/g) and favorable tumor-to-kidney ratios over time, making it a promising candidate for non-invasive imaging of metastatic melanoma .

| Time Post-Injection (h) | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio |

|---|---|---|

| 2 | 22.3 ± 1.72 | 3.29 |

| 4 | - | 3.63 |

| 24 | - | 6.78 |

This data underscores the potential of 8-aminooctanoic acid in enhancing the biodistribution and targeting efficacy of radiolabeled peptides.

Applications in Drug Development

The compound's structure allows it to serve as a versatile linker in drug design, particularly for peptides targeting specific receptors such as melanocortin receptors in melanoma cells. The incorporation of the Aoc linker has been shown to enhance receptor binding affinities and improve biodistribution properties, which are critical for therapeutic efficacy .

Eigenschaften

IUPAC Name |

8-aminooctanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c9-7-5-3-1-2-4-6-8(10)11;/h1-7,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHYVVMODWLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591055 | |

| Record name | 8-Aminooctanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27991-81-7 | |

| Record name | 8-Aminooctanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminooctanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.